1-(Cyclopropylamino)cyclohexan-1-ol
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Overview
Description
1-(Cyclopropylamino)cyclohexan-1-ol is a chiral β-aminoalcohol that has garnered attention due to its potential applications in pharmaceuticals and organic synthesis. This compound is characterized by a cyclohexane ring substituted with a cyclopropylamino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(Cyclopropylamino)cyclohexan-1-ol can be achieved through several methods, with the asymmetric amination of meso-epoxides being one of the most effective. One such method involves the use of a soluble soybean polysaccharide (Soyafibe S-DN) as a catalyst. The reaction proceeds under mild conditions in hydrous toluene at 37–40°C, yielding the desired product with moderate enantioselectivity . Another approach involves the use of vegetable powders containing pectic substances as low-toxicity catalysts .
Chemical Reactions Analysis
1-(Cyclopropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can yield cyclohexanol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride.
Scientific Research Applications
1-(Cyclopropylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a phosphodiesterase III inhibitor, it affects the cyclic AMP (cAMP) pathway, leading to various physiological effects. The compound’s hydroxyl and amino groups play crucial roles in its binding to target enzymes and receptors .
Comparison with Similar Compounds
1-(Cyclopropylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclopropylamine: Lacks the cyclohexane ring, limiting its applications in chiral synthesis.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity. These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(cyclopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(10-8-4-5-8)6-2-1-3-7-9/h8,10-11H,1-7H2 |
InChI Key |
AEPKKVAHXYMZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(NC2CC2)O |
Origin of Product |
United States |
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